molecular formula C10H10N2OS B8715293 3-Methyl-2-phenylimino-thiazolidin-4-one

3-Methyl-2-phenylimino-thiazolidin-4-one

Cat. No. B8715293
M. Wt: 206.27 g/mol
InChI Key: SOXGCENCQVQSJB-UHFFFAOYSA-N
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Patent
US04346088

Procedure details

4 g of 3-methyl-4-oxo-2-phenyliminothiazolidine hydrobromide are suspended in 100 ml of ethanol and 8.4 g of triethylamine are added. The resulting solution is stirred for 3 hours at room temperature, the ethanol is distilled off, water is added to the residue, the mixture is extracted several times with ethyl acetate and, after drying the organic phases over sodium sulfate, the solvent is distilled off. Yellow viscous oil.
Name
3-methyl-4-oxo-2-phenyliminothiazolidine hydrobromide
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br.[CH3:2][N:3]1[C:7](=[O:8])[CH2:6][S:5][C:4]1=[N:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C(N(CC)CC)C>C(O)C>[CH3:2][N:3]1[C:7](=[O:8])[CH2:6][S:5][C:4]1=[N:9][C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1 |f:0.1|

Inputs

Step One
Name
3-methyl-4-oxo-2-phenyliminothiazolidine hydrobromide
Quantity
4 g
Type
reactant
Smiles
Br.CN1C(SCC1=O)=NC1=CC=CC=C1
Step Two
Name
Quantity
8.4 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution is stirred for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the ethanol is distilled off
ADDITION
Type
ADDITION
Details
water is added to the residue
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted several times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying the organic phases over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
CN1C(SCC1=O)=NC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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